1,3,6,7-tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,6,7-Tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,7-tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the trifluoromethylphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-Tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,6,7-Tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
1,3,6,7-Tetramethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16F3N5O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2,4,7,8-tetramethyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H16F3N5O2/c1-9-10(2)26-13-14(23(3)17(28)24(4)15(13)27)22-16(26)25(9)12-7-5-6-11(8-12)18(19,20)21/h5-8H,1-4H3 |
InChI Key |
VTKJVFKHMDYBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC(=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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